Cyclo(CKLIIF) is a cyclic peptide that has garnered attention due to its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a critical role in cellular responses to low oxygen levels, influencing various biological processes such as angiogenesis, metabolism, and cell survival. Cyclo(CKLIIF) disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, which is crucial for their function in hypoxic conditions .
Cyclo(CKLIIF) is classified as a cyclic peptide derived from amino acids. Its structure consists of a sequence that includes cysteine, lysine, leucine, isoleucine, and phenylalanine. The compound has been synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences into cyclic forms .
The synthesis of Cyclo(CKLIIF) typically involves solid-phase peptide synthesis (SPPS), a method that enables the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This technique allows for high purity and yield of the final product.
During SPPS, each amino acid is added one at a time after deprotecting the previous residue. The cyclic form is achieved through the formation of a covalent bond between the terminal amino acid's side chain and an earlier residue in the sequence. For Cyclo(CKLIIF), specific attention must be paid to the protection of functional groups to avoid undesired reactions during synthesis .
The molecular structure of Cyclo(CKLIIF) includes a cyclic arrangement of its constituent amino acids, contributing to its stability and biological activity. The cyclic structure enhances its binding affinity to target proteins compared to linear peptides.
The binding affinity of Cyclo(CKLIIF) for HIF-1α and HIF-2α was measured using microscale thermophoresis, yielding dissociation constants () of approximately 2.6 μM for HIF-1α and 2.2 μM for HIF-2α, indicating strong interactions with these targets .
Cyclo(CKLIIF) primarily engages in protein-protein interactions, specifically inhibiting the heterodimerization of HIF-1α and HIF-2α with HIF-1β. This inhibition can lead to downstream effects on gene expression related to hypoxia.
The mechanism involves competitive binding where Cyclo(CKLIIF) occupies the binding site on HIF-1β that would otherwise be engaged by HIF-1α or HIF-2α. This prevents the formation of the active transcriptional complex necessary for hypoxia-responsive gene activation .
Cyclo(CKLIIF) functions by mimicking the natural substrates or ligands that bind to hypoxia-inducible factors. By doing so, it effectively blocks their interaction with other proteins involved in cellular signaling pathways related to oxygen availability.
The detailed analysis using molecular dynamics simulations indicates that specific residues within Cyclo(CKLIIF), particularly cysteine at position 1, play crucial roles in facilitating these interactions through hydrogen bonding and hydrophobic contacts with target proteins .
Cyclo(CKLIIF) is typically presented as a white powder or crystalline solid. Its solubility in various solvents can vary based on its structural characteristics.
The chemical stability of Cyclo(CKLIIF) under physiological conditions is essential for its application in biological systems. Studies indicate that it maintains structural integrity over time when stored properly.
Relevant data on its melting point, boiling point, and solubility are often specific to the synthesis conditions used but generally reflect typical values for cyclic peptides.
Cyclo(CKLIIF) has significant potential in scientific research due to its role as an inhibitor of hypoxia-inducible factors. Its applications include:
The hypoxia-inducible factors HIF-1 and HIF-2 are heterodimeric transcription factors central to cellular adaptation to low-oxygen conditions. Both isoforms share a conserved domain architecture, including the Per-ARNT-Sim (PAS) B domains critical for partner selectivity and heterodimer stabilization. Cyclo(CKLIIF) (cyclo-Cys-Lys-Leu-Ile-Ile-Phe) targets the PAS-B domains of both HIF-1α and HIF-2α subunits, disrupting their functional dimerization with the constitutively expressed HIF-1β (ARNT) subunit [2] [7].
Structural analyses reveal that the PAS-B domains of HIF-1α and HIF-2α contain hydrophobic cavities capable of accommodating small molecules or peptides. While these cavities differ in size and accessibility—with HIF-2α’s cavity being larger and more amenable to ligand binding—Cyclo(CKLIIF) exploits conserved structural motifs in both isoforms [7]. Key interactions include:
Table 1: Key Residues in HIF-α PAS-B Domains Targeted by Cyclo(CKLIIF)
| Residue Position | HIF-1α Function | HIF-2α Function | Interaction with Cyclo(CKLIIF) |
|---|---|---|---|
| His293/His376 | Cavity lining | Cavity lining | Hydrophobic packing with Ile/Ile |
| Tyr307/Tyr391 | Gatekeeper residue | Gatekeeper residue | π-stacking with Phe |
| Glu238/Glu319 | Near-cavity polarity | Near-cavity polarity | Electrostatic with Lys |
| Val279/Val360 | Hydrophobic core | Hydrophobic core | Van der Waals contacts |
Cyclo(CKLIIF) inhibits HIF signaling by sterically blocking the heterodimerization interface between HIF-α and HIF-1β. The heterodimer assembly requires precise alignment of the PAS-B domains of both subunits, forming a composite interface dominated by β-sheet interactions and hydrophobic contacts [7]. Cyclo(CKLIIF) disrupts this process through two primary mechanisms:
Notably, Cyclo(CKLIIF) achieves dual isoform inhibition despite topological differences between HIF-1α and HIF-2α PAS-B domains. The peptide’s flexibility enables adaptive binding: its leucine-isoleucine-isoleucine motif adjusts to the narrower HIF-1α cavity, while maintaining high-affinity engagement with HIF-2α [3] [10].
Table 2: Mechanisms of HIF Heterodimer Disruption by Cyclo(CKLIIF)
| Disruption Mechanism | HIF-1α Inhibition | HIF-2α Inhibition | Experimental Evidence |
|---|---|---|---|
| Competitive binding | High | High | RTHS survival assays [3] |
| Allosteric β-sheet shift | Moderate | Strong | Molecular dynamics [7] |
| Cavity occupancy | Partial | Complete | X-ray co-crystallography [7] |
Quantitative binding studies using microscale thermophoresis (MST) demonstrate that Cyclo(CKLIIF) binds HIF-1α and HIF-2α PAS-B domains with dissociation constants (KD) of 2.6 ± 0.6 μM and 2.2 ± 0.1 μM, respectively [3] [5]. This narrow affinity differential signifies balanced dual-isoform inhibition, distinguishing it from isoform-selective agents like the HIF-2α inhibitor PT2399 (KD < 0.01 μM) [10]. Key factors contributing to this affinity profile include:
Table 3: Affinity Comparison of Cyclo(CKLIIF) with Reference HIF Inhibitors
| Compound | HIF-1α KD (μM) | HIF-2α KD (μM) | Selectivity Ratio (HIF-2α/HIF-1α) |
|---|---|---|---|
| Cyclo(CKLIIF) | 2.6 ± 0.6 | 2.2 ± 0.1 | 0.85 |
| Cyclo(CRLLIF) | 14.5 ± 7.0 | 10.2 ± 1.1 | 0.70 |
| Cyclo(CRVIIF) | 65 ± 11 | 123 ± 5 | 1.89 |
| PT2399 (HIF-2α ref.) | >100 | 0.01 | <0.0001 |
Pharmacophore optimization studies further validated Cyclo(CKLIIF)’s affinity profile. Swapping residues between Cyclo(CKLIIF) and the weaker-affinity analog Cyclo(CRLLIF) (KD = 14.5 μM for HIF-1α) confirmed that lysine at position 2 enhances electrostatic interactions with conserved glutamate residues in both isoforms, contributing to the sub-3 μM affinity [3] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1